![molecular formula C16H20BrNO2 B5233640 3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5233640.png)
3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-bromo-2-naphthyl)oxy]-N-(2-methoxyethyl)-1-propanamine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BINA and is a selective antagonist of the M1 muscarinic acetylcholine receptor.
Mécanisme D'action
BINA is a selective antagonist of the M1 muscarinic acetylcholine receptor. This receptor plays a crucial role in cognitive function and memory. By blocking this receptor, BINA can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that BINA can increase the release of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, BINA has been shown to increase the density of dendritic spines in the hippocampus, which is a region of the brain associated with learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BINA in lab experiments is its selectivity for the M1 muscarinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using BINA is its relatively low potency compared to other M1 muscarinic acetylcholine receptor antagonists.
Orientations Futures
There are several future directions for research on BINA. One area of interest is the potential use of BINA in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, researchers are exploring the use of BINA in combination with other compounds to enhance its therapeutic effects. Finally, there is ongoing research on developing more potent M1 muscarinic acetylcholine receptor antagonists that could be used in place of BINA.
In conclusion, BINA is a promising compound with potential therapeutic applications for treating various neurological disorders. Its selectivity for the M1 muscarinic acetylcholine receptor makes it an attractive target for research, and ongoing studies are exploring its potential in treating other disorders and developing more potent compounds.
Méthodes De Synthèse
The synthesis of BINA involves the reaction of 1-bromo-2-naphthol with N-(2-methoxyethyl)-1-propanamine in the presence of a base. The resulting compound is then purified through column chromatography.
Applications De Recherche Scientifique
BINA has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. Studies have shown that BINA can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BINA has been shown to have antipsychotic effects in animal models of schizophrenia.
Propriétés
IUPAC Name |
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-19-12-10-18-9-4-11-20-15-8-7-13-5-2-3-6-14(13)16(15)17/h2-3,5-8,18H,4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQUHLTTFUKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=C(C2=CC=CC=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-bromonaphthalen-2-yl)oxy-N-(2-methoxyethyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tert-butylthio)ethyl]-4-chloro-3-nitrobenzamide](/img/structure/B5233570.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5233579.png)
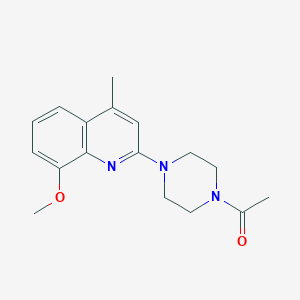
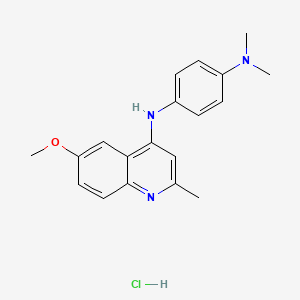
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233601.png)
![5-({1-[2-(2-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233607.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B5233613.png)
![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5233618.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B5233624.png)
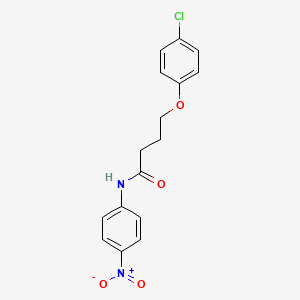
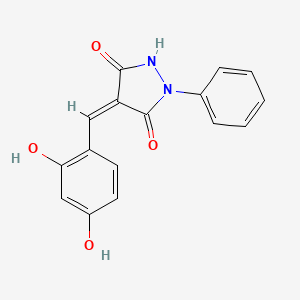
![2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5233639.png)
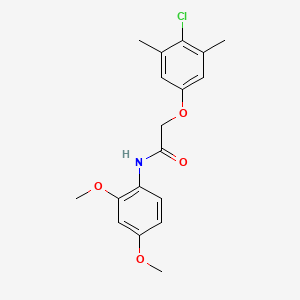
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5233652.png)